REACTION_CXSMILES
|
Cl[C:2](=[O:8])[C:3]([O:5]CC)=[O:4].[CH:9]1([NH2:12])[CH2:11][CH2:10]1.N1C=CC=CC=1.[OH-].[Na+].Cl.[Cl-].[Na+]>ClCCl>[CH:9]1([NH:12][C:2](=[O:8])[C:3]([OH:5])=[O:4])[CH2:11][CH2:10]1 |f:3.4,6.7|
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Name
|
|
Quantity
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96 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
740 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
930 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
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at 20° C. for 20 hours
|
Duration
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20 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with aqueous hydrochloric acid (1 M, 3×185 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (6×500 mL) and ethyl acetate (6×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting solid was mixed with ethyl acetate (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature over 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
the solid was collected via filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |